Isoform Specificity: Acid vs. Neutral β-Galactosidase
Naphthol AS-BI β-D-galactopyranoside is selectively hydrolyzed by acid β-galactosidase (lysosomal isoform, pH optimum 4.0-4.5) but exhibits negligible hydrolysis by neutral β-galactosidase (pH optimum 7.0) [1]. In contrast, substrates such as X-Gal and ONPG are broadly hydrolyzed by both isoforms and are routinely used for bacterial neutral β-galactosidase assays [2]. This isoform selectivity is critical for histochemical studies of lysosomal storage disorders and cellular senescence, where acid β-galactosidase is the biomarker of interest [1].
| Evidence Dimension | Enzyme Isoform Selectivity |
|---|---|
| Target Compound Data | Hydrolyzed by acid β-galactosidase (pH 4.0-4.5); minimal hydrolysis by neutral β-galactosidase |
| Comparator Or Baseline | X-Gal / ONPG: Hydrolyzed by both acid and neutral β-galactosidases |
| Quantified Difference | Qualitative difference in isoform specificity; no cross-reactivity reported for neutral isoform with target compound |
| Conditions | Histochemical enzyme assay; freeze-dried cryostat sections; hexazonium-p-rosaniline coupling |
Why This Matters
Procurement of this compound ensures selective detection of the acid β-galactosidase isoform, avoiding false-positive signals from neutral β-galactosidases that confound assays using generic substrates.
- [1] Gossrau R. Splitting of naphthol AS-BI β-galactopyranoside by acid β-galactosidase. Histochemie. 1973;37(1):89-91. View Source
- [2] James AL, et al. Evaluation of p-naphtholbenzein-beta-D-galactoside as a substrate for bacterial beta-galactosidase. Appl Environ Microbiol. 2000;66(12):5521-3. View Source
